

Technical Guide: NMR Spectroscopic Data of PdCl(crotyl)Amphos

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the palladium complex chloro(crotyl)[(p-dimethylaminophenyl)(ditert-butylphosphine)]palladium(II), commonly known as **PdCI(crotyl)Amphos**. This complex is a valuable catalyst in cross-coupling reactions, and a thorough understanding of its characterization is crucial for its effective application.[1][2]

Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectroscopic data for **PdCl(crotyl)Amphos**, designated as AmPhos Pd initiator 7 in the cited literature.[3] The data was acquired in deuterated chloroform (CDCl₃) at 25°C.[3]

¹H NMR Data (600 MHz, CDCl₃)[3]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.87	S	2H	
7.38	d	5.8	1H
6.79	d	7.2	1H
6.70	t	7.0	1H
6.64	t	7.2	1H
6.57	d	8.2	2H
2.95	S	6H	_
2.93	S	3H	_
1.83-0.78	m	18H	_

¹³C NMR Data (151 MHz, CDCl₃)[3]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
150.9			
138.3	_		
142.9	_		
137.9	d	120.0	_
129.0			
128.0	d	23.1	_
127.8			
123.2	d	21.6	_
110.0	d	8.8	
40.0			
33.1	_		
28.7	=		
28.5			

³¹P NMR Data (243 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm

59.44

Experimental Protocols NMR Spectroscopy[3]

NMR spectra were recorded on a 600 MHz spectrometer.[3] For ¹H NMR spectra in CDCl₃, tetramethylsilane (TMS) was used as the internal standard at 0.00 ppm.[3] The ¹³C NMR spectrum in CDCl₃ was referenced to the midpoint of the solvent signal at 77.0 ppm.[3] The ³¹P NMR spectrum was calibrated using an external standard of H₃PO₄ at 0.00 ppm.[3]



Synthesis of PdCl(crotyl)Amphos (AmPhos Pd initiator 7)[3]

The following is a general procedure for the synthesis of the title compound:

- All glassware is dried prior to use.
- In a round-bottomed flask equipped with a three-way stopcock, the palladium precursor and the Amphos ligand are combined under an argon atmosphere.
- Dry, degassed pentane (10 mL) is added via syringe, and the mixture is stirred at room temperature for 30 seconds.
- The mixture is then stored at room temperature for 30 minutes to allow for precipitation.
- The resulting precipitate is collected by suction filtration under a stream of nitrogen.
- The collected solid is washed with dry, degassed pentane.
- The final product, a yellow powder, is dried under reduced pressure.

Visualizations

Logical Relationship of Components

Caption: Coordination of ligands to the Palladium(II) center.

Experimental Workflow for Synthesis

Caption: Step-by-step synthesis of the palladium complex.

Application in Suzuki-Miyaura Coupling

Caption: Role of the complex in a key cross-coupling reaction.

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References

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